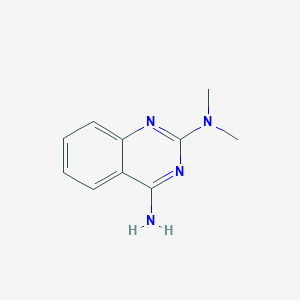
1-Phenyl-2-(4-piperidinylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(4-piperidinylamino)ethanol, also known as PPAE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPAE belongs to the family of beta-adrenergic receptor agonists, which are known to have a range of effects on the cardiovascular and respiratory systems. In
Applications De Recherche Scientifique
1-Phenyl-2-(4-piperidinylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and other respiratory conditions. 1-Phenyl-2-(4-piperidinylamino)ethanol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.
Mécanisme D'action
1-Phenyl-2-(4-piperidinylamino)ethanol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptors. Activation of these receptors leads to relaxation of smooth muscle, resulting in bronchodilation and improved air flow. 1-Phenyl-2-(4-piperidinylamino)ethanol also has positive inotropic effects on the heart, leading to improved cardiac function.
Effets Biochimiques Et Physiologiques
1-Phenyl-2-(4-piperidinylamino)ethanol has a range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in bronchial smooth muscle cells, leading to relaxation and bronchodilation. 1-Phenyl-2-(4-piperidinylamino)ethanol also increases calcium uptake in cardiac myocytes, leading to improved cardiac contractility. In addition, 1-Phenyl-2-(4-piperidinylamino)ethanol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-2-(4-piperidinylamino)ethanol has several advantages for use in lab experiments. It is a well-characterized compound with known synthesis methods and properties. 1-Phenyl-2-(4-piperidinylamino)ethanol is also relatively stable, making it suitable for long-term storage and use. However, there are also some limitations to the use of 1-Phenyl-2-(4-piperidinylamino)ethanol in lab experiments. It can be difficult to obtain pure 1-Phenyl-2-(4-piperidinylamino)ethanol, and its effects can vary depending on the experimental conditions.
Orientations Futures
There are many potential future directions for research on 1-Phenyl-2-(4-piperidinylamino)ethanol. One area of interest is the development of new formulations or delivery methods for 1-Phenyl-2-(4-piperidinylamino)ethanol, which could improve its efficacy and reduce side effects. Another area of interest is the study of 1-Phenyl-2-(4-piperidinylamino)ethanol in combination with other drugs, to determine if it could enhance their therapeutic effects. Finally, there is potential for the development of new drugs based on the structure of 1-Phenyl-2-(4-piperidinylamino)ethanol, which could have improved efficacy and fewer side effects.
Méthodes De Synthèse
1-Phenyl-2-(4-piperidinylamino)ethanol can be synthesized through a multi-step process involving the reaction of phenylacetonitrile with 4-piperidinone to form 1-phenyl-2-(4-piperidinyl)acetonitrile. This compound is then reduced using lithium aluminum hydride to form 1-Phenyl-2-(4-piperidinylamino)ethanol. The synthesis of 1-Phenyl-2-(4-piperidinylamino)ethanol has been optimized to improve yield and purity, making it a viable compound for research and development.
Propriétés
Nom du produit |
1-Phenyl-2-(4-piperidinylamino)ethanol |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-phenyl-2-(piperidin-4-ylamino)ethanol |
InChI |
InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2 |
Clé InChI |
NRYHIIHGRRHTMH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
SMILES canonique |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



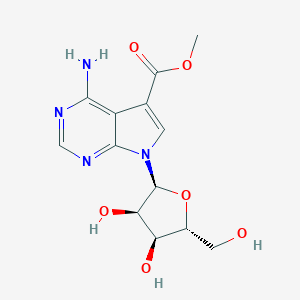
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
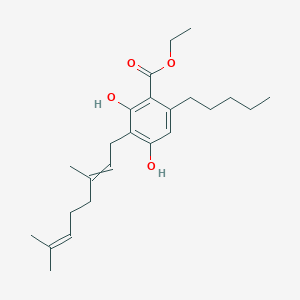
![[3.2.1]Propellane](/img/structure/B231374.png)
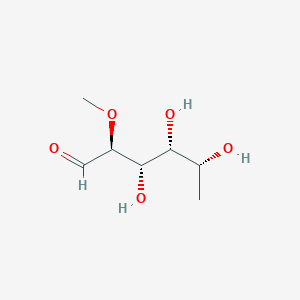
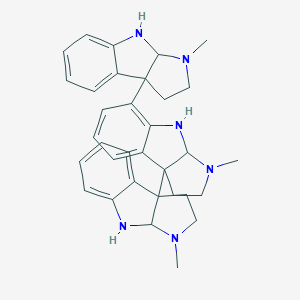
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
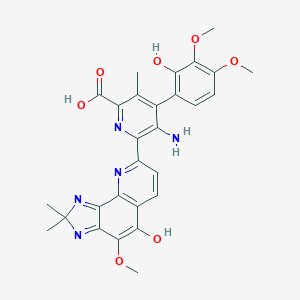
![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
